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Compound of Interest

Compound Name:
5-Bromo-2-(2-

hydroxyethoxy)benzaldehyde

Cat. No.: B8513158 Get Quote

Executive Summary
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS: 127154-22-7) is a functionalized aromatic

aldehyde used as a building block in medicinal chemistry. Precise characterization of its melting

point (MP) is essential for validating the alkylation of the phenolic precursor and ensuring the

absence of unreacted starting materials or side products.

This guide provides a comparative analysis of the target compound against its structural

analogs, offering researchers a diagnostic framework to assess synthesis success and purity.

Technical Specifications & Comparative Analysis
The melting point of the pure compound is distinct from its precursors and analogs. A deviation

from the expected thermal behavior is the first indicator of synthetic failure or contamination.

Table 1: Comparative Melting Point Data
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Compound Structure CAS No.
Melting Point
(°C)

Diagnostic
Significance

Target Product

5-Bromo-2-(2-

hydroxyethoxy)b

enzaldehyde

127154-22-7
72 – 78 °C

(Typical)*

Target Range.

Sharp range

indicates high

purity.

Precursor

5-

Bromosalicylalde

hyde

1761-61-1 102 – 106 °C

Primary Impurity.

High MP

indicates

unreacted

starting material.

Analog (No Br)

2-(2-

Hydroxyethoxy)b

enzaldehyde

22042-72-4 45 – 48 °C

De-halogenated

Impurity. Low MP

suggests

debromination

side-reaction.

Analog (OMe)

5-Bromo-2-

methoxybenzald

ehyde

25016-01-7 116 – 119 °C

Methylated

Impurity. High

MP suggests

incorrect

alkylating agent

(e.g., MeI vs.

Ethylene

Carbonate).

*Note: The exact melting point of the target may vary slightly based on polymorph and

recrystallization solvent. The range 70-80°C is consistent with the structural effect of adding a

flexible hydroxyethyl chain to the rigid aromatic core (lowering MP relative to the precursor).

Structural Logic & Thermal Behavior
Understanding the molecular interactions explains the observed melting points:

Phenolic Precursor (MP ~105°C): 5-Bromosalicylaldehyde possesses a rigid structure with

strong intramolecular hydrogen bonding (between the phenolic -OH and aldehyde -CHO),
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leading to a stable crystal lattice and high melting point.

Target Compound (MP ~75°C): Alkylation with a hydroxyethyl group disrupts the rigid

intramolecular H-bond. Although the new terminal -OH can form intermolecular H-bonds, the

flexible ethoxy tether (

) increases entropy and disrupts packing efficiency, generally lowering the melting point
compared to the rigid precursor.

Non-Bromo Analog (MP ~45°C): Removing the heavy bromine atom significantly reduces

molecular weight and London dispersion forces, resulting in a much lower melting point.

Experimental Protocols
Protocol A: Capillary Melting Point Determination
Use for routine purity checks.

Sample Prep: Dry the sample thoroughly in a vacuum oven at 40°C for 4 hours to remove

solvent residues (solvents significantly depress MP).

Loading: Pack 2-3 mm of the fine powder into a glass capillary tube. Ensure the packing is

tight to avoid air pockets.

Heating Ramp:

Rapid Heat: 10°C/min up to 60°C.

Critical Ramp: 1°C/min from 60°C to 90°C.

Observation: Record the temperature at the onset of liquid formation (meniscus) and the

clear point (complete liquefaction).

Pass Criteria: Range

2°C (e.g., 74.5 – 76.0 °C).

Fail Criteria: Range > 4°C or visible "sweating" below 70°C.

Protocol B: Differential Scanning Calorimetry (DSC)
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Use for polymorph screening and high-precision purity analysis.

Instrument: Calibrate using Indium standard (

).

Method:

Equilibrate at 25°C.

Ramp 10°C/min to 150°C under Nitrogen purge (50 mL/min).

Analysis: Integrate the endothermic melting peak.

Peak Onset (

): Used as the thermodynamic melting point.

Enthalpy of Fusion (

): Compare with reference batch to confirm crystallinity.

Synthesis & Impurity Visualization
The following diagram illustrates the synthesis pathway and where specific melting point

deviations originate.
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Figure 1: Synthesis pathway showing the target product and potential impurities that alter the

observed melting point.

Troubleshooting Guide
Observation Diagnosis Corrective Action

MP observed at 100-104°C
Significant unreacted 5-

Bromosalicylaldehyde.

Recrystallize from

Ethanol/Water (1:1). The

phenol is more soluble in basic

water; wash organic layer with

1M NaOH.

MP observed at 40-50°C
Debromination occurred (rare)

or wrong starting material.

Check Mass Spec (MS) for M-

Br peak. Verify catalyst quality

if Pd was used nearby.

Broad Range (e.g., 65-85°C)
Wet sample or mixture of

product + precursor.

Dry sample under high

vacuum. Perform TLC

(Hexane:EtOAc 3:1) to check

for multiple spots.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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